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molecular formula C11H17NO3 B185813 Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 110590-29-9

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Cat. No. B185813
M. Wt: 211.26 g/mol
InChI Key: KWICUYZLFNKYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615568B2

Procedure details

Solid N-hydroxycarbamic acid tert-butyl ester (100.19 g, 752.3 mmol) was added to a slurry of NaIO4 (168.68 g, 788.6 mmol), 1,3-cyclohexadiene (86.0 mL, 902 mmol) and 50% MeOH/CH2Cl2 (3 L) cooled in an ice bath. The ice bath was removed after the addition. After 2 h, a warm (37° C.) water bath was installed for 5 min to raise the temperature from 17° C. to 24° C., at which point the bath was removed. The mixture thickened from a turbid solution to a white slurry, and the temperature climbed over 50 minutes to a peak of 40° C. before dropping slowly. Analysis by TLC (50% EtOAc/hexanes) at the temperature peak indicated the reaction was all but complete, and when it had cooled to room temperature the mixture was filtered and rinsed with EtOAc (3×175 mL). The filtrate was concentrated in vacuo to a cloudy oil which was partitioned between EtOAc (700 mL) and satd NaHSO3 (400 mL). Organic layer was extracted with satd NaHSO3 (200 mL), and the combined aqueous layers were extracted with EtOAc (100 mL). The combined organic layers were washed with H2O (100 mL) and satd NaCl (100 mL), and were then dried (Na2SO4) and concentrated to provide 146.80 g (92%) of amber oil.
Quantity
100.19 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
168.68 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
3 L
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:9])[NH:7][OH:8])([CH3:4])([CH3:3])[CH3:2].[CH:10]1[CH2:15][CH2:14][CH:13]=[CH:12][CH:11]=1>CO.C(Cl)Cl>[CH:12]12[CH2:13][CH2:14][CH:15]([CH:10]=[CH:11]1)[O:8][N:7]2[C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
100.19 g
Type
reactant
Smiles
C(C)(C)(C)OC(NO)=O
Name
NaIO4
Quantity
168.68 g
Type
reactant
Smiles
Name
Quantity
86 mL
Type
reactant
Smiles
C1=CC=CCC1
Name
MeOH CH2Cl2
Quantity
3 L
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
after the addition
WAIT
Type
WAIT
Details
was installed for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to raise the temperature from 17° C. to 24° C.
CUSTOM
Type
CUSTOM
Details
at which point the bath was removed
WAIT
Type
WAIT
Details
the temperature climbed over 50 minutes to a peak of 40° C.
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
had cooled to room temperature the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
rinsed with EtOAc (3×175 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to a cloudy oil which
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc (700 mL) and satd NaHSO3 (400 mL)
EXTRACTION
Type
EXTRACTION
Details
Organic layer was extracted with satd NaHSO3 (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous layers were extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (100 mL) and satd NaCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were then dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C12N(OC(C=C1)CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 146.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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